molecular formula C9H18N2O4 B613360 H-D-Dab(Boc)-OH CAS No. 114360-55-3

H-D-Dab(Boc)-OH

Cat. No. B613360
M. Wt: 218,25 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“H-D-Dab(Boc)-OH” is also known as "®-methyl 2-amino-4-(tert-butoxycarbonylamino)butanoate"1. It is a compound with a molecular weight of 232.281. The compound is also referred to as "Ngamma-Boc-D-2,4-diaminobutyric acid methyl ester hydrochloride"1.



Synthesis Analysis

The synthesis analysis of “H-D-Dab(Boc)-OH” is not readily available in the search results. However, it’s important to note that the synthesis of such compounds typically involves complex organic chemistry procedures.



Molecular Structure Analysis

The InChI code for “H-D-Dab(Boc)-OH” is 1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m1/s11. This code represents the molecular structure of the compound.



Chemical Reactions Analysis

The chemical reactions involving “H-D-Dab(Boc)-OH” are not readily available in the search results. However, as an amino acid derivative, it may participate in peptide synthesis and other biochemical reactions.



Physical And Chemical Properties Analysis

“H-D-Dab(Boc)-OH” has a molecular weight of 232.281. It is recommended to be stored at a temperature of 2~8°C1. The purity of the compound is reported to be 95%1.


Scientific Research Applications

Organically Templated Borates Synthesis

Compounds like H-D-Dab(Boc)-OH have been used as structure-directing agents in the synthesis of new organically templated borates. These borates, synthesized under mild conditions, are characterized by interesting hydrogen-bonded networks and exhibit potential for various applications due to their unique crystal structures (Pan et al., 2007).

Fuel Cell Development

Research into energy materials has explored derivatives of H-D-Dab(Boc)-OH for their potential in fuel cell applications, particularly in enhancing cell performance through improved catalyst layers (Xin-bo Zhang et al., 2007).

Enhancement of Epoxy Resin Properties

In the field of materials science, modifications involving H-D-Dab(Boc)-OH derivatives have been investigated to improve the thermal and mechanical properties of epoxy resins. These studies highlight the role of hydrogen bonds in enhancing material performance (Wan-yu Li et al., 2021).

Hydroxyl Radical Formation in Water Treatment

Derivatives of H-D-Dab(Boc)-OH have been utilized in the functionalization of diamond electrodes to increase the electrochemical efficiency of hydroxyl radical formation, showcasing a pathway to improve water treatment technologies (Austin H. Henke et al., 2018).

Supramolecular Chemistry

In supramolecular chemistry, H-D-Dab(Boc)-OH and its analogs are used to create H-bonded dendritic assemblies, which demonstrate unique properties for the recognition of specific anions, showing potential applications in sensors and molecular recognition technologies (M. Daniel et al., 2003).

Safety And Hazards

The safety data sheet (SDS) for “H-D-Dab(Boc)-OH” can be found online1. It is important to handle this compound with appropriate safety measures. It is recommended to use personal protective equipment and handle the compound in a chemical fume hood2.


Future Directions

The future directions for “H-D-Dab(Boc)-OH” are not readily available in the search results. However, as an amino acid derivative, it may find applications in peptide synthesis, pharmaceutical research, and other areas of biochemistry and organic chemistry.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJFZQLAIOCZNG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167170
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Dab(Boc)-OH

CAS RN

114360-55-3
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114360-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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